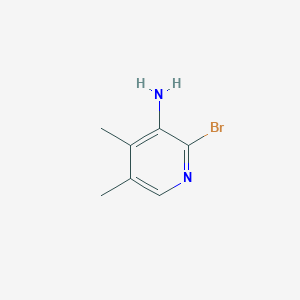

2-Bromo-4,5-dimethylpyridin-3-amine

Descripción

2-Bromo-4,5-dimethylpyridin-3-amine is a halogenated pyridine derivative characterized by a bromine atom at position 2, methyl groups at positions 4 and 5, and an amine group at position 3 of the pyridine ring. The bromine substituent introduces electron-withdrawing effects, while the methyl groups (electron-donating) and the amine group (electron-rich) influence the compound’s electronic distribution, solubility, and reactivity.

Propiedades

Fórmula molecular |

C7H9BrN2 |

|---|---|

Peso molecular |

201.06 g/mol |

Nombre IUPAC |

2-bromo-4,5-dimethylpyridin-3-amine |

InChI |

InChI=1S/C7H9BrN2/c1-4-3-10-7(8)6(9)5(4)2/h3H,9H2,1-2H3 |

Clave InChI |

LTEJZNCLMVQNPW-UHFFFAOYSA-N |

SMILES canónico |

CC1=CN=C(C(=C1C)N)Br |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4,5-dimethylpyridin-3-amine can be achieved through several methods. One common approach involves the bromination of 4,5-dimethylpyridin-3-amine using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as acetic acid or dichloromethane and may be catalyzed by a Lewis acid like iron(III) bromide.

Industrial Production Methods

On an industrial scale, the production of 2-Bromo-4,5-dimethylpyridin-3-amine may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and reactors can optimize reaction conditions, reduce waste, and improve safety.

Análisis De Reacciones Químicas

Types of Reactions

2-Bromo-4,5-dimethylpyridin-3-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized to form corresponding N-oxides or reduced to remove the bromine atom.

Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions with arylboronic acids to form biaryl compounds.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Coupling: Palladium catalysts, arylboronic acids, and bases like potassium carbonate in solvents like toluene or ethanol.

Major Products

Substitution: Formation of substituted pyridines.

Oxidation: Formation of pyridine N-oxides.

Coupling: Formation of biaryl derivatives.

Aplicaciones Científicas De Investigación

2-Bromo-4,5-dimethylpyridin-3-amine has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.

Materials Science: Used in the development of organic semiconductors and liquid crystals.

Biological Studies: Investigated for its potential antimicrobial and anticancer properties.

Chemical Synthesis: Employed as an intermediate in the synthesis of more complex organic molecules.

Mecanismo De Acción

The mechanism of action of 2-Bromo-4,5-dimethylpyridin-3-amine depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. For example, it could inhibit certain kinases involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways would vary based on the specific derivative and its intended use.

Comparación Con Compuestos Similares

Positional Isomer: 2-Bromo-4,6-dimethylpyridin-3-amine

Structural Differences :

- Substituent Positions : Methyl groups at positions 4 and 6 instead of 4 and 4.

- Synthetic Utility : lists this compound with MDL number MFCD03731181 and EINECS 600-607-6, indicating its commercial availability for research. Its stability and reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) may differ due to altered steric demands .

Table 1: Key Properties of Positional Isomers

Halogenated Derivatives: 6-Bromo-2-chloro-4-iodopyridin-3-amine

Structural Differences :

- Halogen Diversity : Contains bromine, chlorine, and iodine at positions 6, 2, and 4, respectively.

- Reactivity : The presence of multiple halogens increases electrophilicity, making it a candidate for sequential substitution reactions. Iodine’s larger atomic radius may enhance leaving-group ability in nucleophilic aromatic substitution compared to bromine .

Table 2: Halogenated Pyridine Derivatives

Functionalized Derivatives: 5-Bromo-3-((trimethylsilyl)ethynyl)pyridin-2-amine

Structural Differences :

- Trimethylsilyl (TMS) Ethynyl Group : Introduces steric bulk and silicon-based protection for the alkyne moiety.

- Reactivity: The TMS group stabilizes the alkyne, enabling selective deprotection for click chemistry or Sonogashira coupling. This contrasts with the methyl groups in 2-Bromo-4,5-dimethylpyridin-3-amine, which primarily influence solubility and electronic effects .

Acetophenone Derivative: 2-Bromo-4'-methoxyacetophenone

Structural Differences :

- Non-Pyridine Backbone: A substituted acetophenone with bromine and methoxy groups.

- Partition Coefficient: Log KOW = 2.1 (), suggesting moderate lipophilicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.